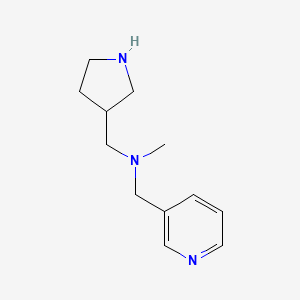

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-(pyridin-3-ylmethyl)-1-pyrrolidin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15(10-12-4-6-14-8-12)9-11-3-2-5-13-7-11/h2-3,5,7,12,14H,4,6,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSQXKHRXWCBSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNC1)CC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Introduction

This guide provides a comprehensive overview of a robust synthetic pathway for the preparation of the novel tertiary amine, this compound. The target molecule incorporates two key heterocyclic moieties, pyridine and pyrrolidine, which are prevalent in a vast array of biologically active compounds and pharmaceutical agents. The designed synthesis is a multi-step process that employs common and well-understood reactions in organic chemistry, making it accessible to researchers and drug development professionals. This document will delve into the retrosynthetic analysis, the rationale behind the chosen synthetic strategy, and detailed, step-by-step protocols for each transformation.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the molecule at the tertiary amine nitrogen. The most logical disconnection is the methyl group, leading to a secondary amine precursor. This secondary amine can then be disconnected at one of the carbon-nitrogen bonds, leading to two possible synthetic routes. The chosen strategy, outlined below, involves the formation of the secondary amine via reductive amination, followed by N-methylation. This approach was selected due to the commercial availability of key starting materials and the high efficiency of the proposed reactions.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

The successful synthesis of the target molecule relies on the preparation of key precursors. This section details the synthesis of the requisite pyrrolidine aldehyde and the sourcing of the pyridine amine.

Synthesis of N-Boc-pyrrolidin-3-carbaldehyde

The pyrrolidine fragment is prepared from the commercially available N-Boc-3-(hydroxymethyl)pyrrolidine via a mild oxidation reaction. The Boc (tert-butyloxycarbonyl) protecting group is crucial to prevent side reactions at the pyrrolidine nitrogen in subsequent steps.

Experimental Protocol:

-

To a stirred solution of N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford N-Boc-pyrrolidin-3-carbaldehyde as a colorless oil.

3-(Aminomethyl)pyridine (3-Picolylamine)

3-(Aminomethyl)pyridine is a commercially available starting material.[1] For completeness, a common synthetic route from 3-cyanopyridine is referenced. This involves the catalytic hydrogenation of the nitrile to the primary amine.[2]

Reagent Properties

| Reagent | Formula | MW ( g/mol ) | Form | BP (°C) |

| N-Boc-3-(hydroxymethyl)pyrrolidine | C10H19NO3 | 201.26 | Oil | - |

| Dess-Martin Periodinane | C13H13IO8 | 424.14 | Solid | - |

| 3-(Aminomethyl)pyridine | C6H8N2 | 108.14 | Liquid | 73-74 (1 mmHg) |

Assembly of the Core Structure

The core of the target molecule is assembled through a reductive amination reaction, followed by deprotection of the pyrrolidine nitrogen.

Reductive Amination to form N-Boc-(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds.[3] In this step, the synthesized N-Boc-pyrrolidin-3-carbaldehyde is reacted with 3-(aminomethyl)pyridine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride or a 2-picoline-borane complex.

Caption: Reductive amination workflow.

Experimental Protocol:

-

Dissolve N-Boc-pyrrolidin-3-carbaldehyde (1.0 eq) and 3-(aminomethyl)pyridine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).

-

Add sodium triacetoxyborohydride (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture for 12-18 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Boc-(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine.

Boc Deprotection

The Boc protecting group is removed under acidic conditions to yield the free secondary amine.

Experimental Protocol:

-

Dissolve the N-Boc protected amine (1.0 eq) in DCM (0.2 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

-

Separate the organic layer, extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give (pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine.

Final N-Methylation

The final step is the methylation of the secondary amine to yield the target tertiary amine. The Eschweiler-Clarke reaction is a suitable method for this transformation, using formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Experimental Protocol:

-

To a solution of (pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt%, 2.0 eq).

-

Heat the reaction mixture to 90-100 °C for 4-6 hours.

-

Cool the reaction to room temperature and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Overall Synthetic Pathway

Caption: Overall synthetic pathway.

Conclusion

This guide has outlined a logical and experimentally viable synthetic route to this compound. The pathway leverages well-established synthetic transformations, including oxidation, reductive amination, and N-methylation. The use of a protecting group strategy ensures the selective functionalization of the desired nitrogen atom. The detailed protocols provided herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

References

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents.

- US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents.

- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents.

-

ACS GCI Pharmaceutical Roundtable. Reductive Amination. Available at: [Link]

- CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents.

- CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents.

-

Synthesis of functionalized pyridinium salts bearing a free amino group - Arkivoc. Available at: [Link]

- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents.

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. Available at: [Link]

-

(PDF) Green Organic Synthesis of N-Methylpyrrolidine - ResearchGate. Available at: [Link]

- CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents.

-

Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

-

3-pyrroline - Organic Syntheses Procedure. Available at: [Link]

-

GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE - VAST JOURNALS SYSTEM. Available at: [Link]

- US2807618A - Synthesis of pyridine and 3-picoline - Google Patents.

-

Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - The Royal Society of Chemistry. Available at: [Link]

- EP0423595A2 - Process for the preparation of 3-trichloromethyl pyridine - Google Patents.

-

N-Nitroso Methyl Amino Pyridine | CAS No: 16219-99-1. Available at: [Link]

-

N-Methyl-N-nitroso-2-pyridinamine | C6H7N3O | CID 146270 - PubChem. Available at: [Link]

-

Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - PubMed. Available at: [Link]

Sources

Whitepaper: Elucidating the Bio-Activity Profile of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

A Technical Guide for In Silico Prediction and In Vitro Validation

Abstract

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine is a novel chemical entity featuring two highly significant pharmacophores in medicinal chemistry: a pyridine ring and a pyrrolidine ring. The pyridine heterocycle is a privileged scaffold in medicinal chemistry, with its nitrogen atom playing a key role in the pharmacological profile of many drugs.[1] Similarly, the five-membered pyrrolidine ring is one of the most common non-aromatic nitrogen heterocycles found in FDA-approved drugs, valued for its ability to explore pharmacophore space three-dimensionally.[2][3] The combination of these moieties, structurally reminiscent of nicotinic acetylcholine receptor (nAChR) agonists like nicotine, strongly suggests a potential for activity within the central nervous system (CNS). This guide outlines a comprehensive, multi-stage workflow designed to predict, validate, and characterize the biological activity of this compound. It provides a strategic framework for researchers, beginning with robust in silico predictive modeling to generate testable hypotheses, followed by detailed protocols for in vitro experimental validation, focusing on the most probable target class—nicotinic acetylcholine receptors.

Foundational Analysis: Structural Scaffolds and Rationale

The logical starting point for assessing a novel compound is an analysis of its constituent parts. The structure of this compound contains a tertiary amine linking a pyridin-3-ylmethyl group and a pyrrolidin-3-ylmethyl group.

-

Pyridine Moiety: The pyridine ring is a bioisostere of a phenyl group but with a critical difference: the nitrogen atom acts as a hydrogen bond acceptor and can be protonated, significantly influencing solubility and receptor interactions.[4] Pyridine-containing compounds are known to possess a wide range of biological activities, with a notable prevalence in neuroactive agents targeting the CNS.[1][5][6]

-

Pyrrolidine Moiety: This saturated heterocycle is a cornerstone of drug discovery.[7][2][4] Its non-planar, sp³-hybridized nature provides stereochemical complexity and 3D coverage that is often crucial for potent and selective receptor binding.[7][2][3] The pyrrolidine ring is a key component of numerous natural alkaloids and synthetic drugs, contributing to improved potency and pharmacokinetic profiles.[4]

The combination of these two scaffolds, particularly the specific linkage mimicking the core structure of nicotine, establishes a strong, mechanistically-grounded hypothesis: This compound is a putative ligand for nicotinic acetylcholine receptors (nAChRs).

Phase I: In Silico Bioactivity and Druglikeness Prediction

Before committing to resource-intensive wet-lab experiments, a robust computational evaluation is essential. This in silico phase aims to refine our primary hypothesis, identify potential off-target activities, and predict the compound's fundamental drug-like properties.

2.1 Computational Workflow Overview

The in silico process follows a structured path from broad target prediction to specific interaction modeling and property assessment.

Caption: High-level workflow for in silico bioactivity prediction.

2.2 Target Identification: Ligand-Based Approaches

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[8] We will use the compound's 2D structure to screen against databases of known bioactive compounds.

Protocol: Target Prediction using Public Web Servers

-

Input: Obtain the canonical SMILES string for this compound.

-

Tool Selection: Utilize established web servers such as SuperTarget, DINIES, or similar platforms that leverage chemical similarity to predict drug-target interactions.[9][10] These tools compare the input structure against vast libraries like ChEMBL or DrugBank.

-

Execution: Submit the SMILES string to the selected servers. The underlying algorithms will calculate similarity metrics (e.g., Tanimoto coefficient) based on molecular fingerprints.

-

Analysis: The output will be a ranked list of potential protein targets. It is critical to analyze this list for clusters of related proteins. Given the structure, we anticipate a high ranking for various nAChR subunits (e.g., α4β2, α7).[11]

2.3 Molecular Docking: Structure-Based Validation

Once high-probability targets are identified (e.g., the α4β2 nAChR), molecular docking can predict the binding conformation and estimate the binding affinity. This requires a 3D structure of the target protein.

Protocol: Molecular Docking on the α4β2 nAChR

-

Protein Preparation:

-

Source: Download a high-resolution crystal structure of a relevant nAChR, such as the human α4β2 subtype, from the Protein Data Bank (PDB).

-

Processing: Use software like Schrödinger Maestro or AutoDock Tools to prepare the protein. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. The binding site is defined at the interface between the α4 and β2 subunits, the known binding location for acetylcholine and nicotine.[11][12][13]

-

-

Ligand Preparation:

-

Generate a 3D conformation of this compound.

-

Perform energy minimization using a suitable force field (e.g., OPLS).

-

Enumerate possible ionization states at physiological pH (7.4); the tertiary amine is likely to be protonated.

-

-

Docking Simulation:

-

Result Analysis:

-

Binding Affinity: Analyze the predicted binding scores (e.g., ΔG in kcal/mol or estimated Ki/Kd values).

-

Pose Visualization: Visualize the top-scoring binding pose in PyMOL or Discovery Studio. Critically examine the specific molecular interactions (hydrogen bonds, cation-π interactions, hydrophobic contacts). A key interaction to look for is a cation-π interaction between the protonated amine of the ligand and aromatic residues (e.g., tryptophan, tyrosine) in the receptor's binding pocket, a hallmark of nAChR ligand binding.[12]

-

2.4 ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to flag potential liabilities.

Protocol: In Silico ADMET Profiling

-

Tool Selection: Use platforms like SwissADME, pkCSM, or commercial software packages.

-

Analysis Parameters:

-

Physicochemical Properties: Calculate LogP, topological polar surface area (TPSA), molecular weight, and hydrogen bond donors/acceptors to assess Lipinski's Rule of Five compliance.

-

Pharmacokinetics: Predict blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and interaction with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

-

Toxicity: Screen for potential hERG inhibition (cardiotoxicity risk) and other common toxicity endpoints.[16]

-

| Predicted Property | Predicted Value | Interpretation |

| Molecular Weight | [Predicted Value] | Compliance with drug-likeness rules |

| LogP | [Predicted Value] | Lipophilicity, affects absorption & BBB |

| TPSA | [Predicted Value] | Polarity, affects cell permeability |

| BBB Permeation | [Yes/No] | Likelihood of CNS activity |

| hERG Inhibition | [Low/Medium/High Risk] | Potential for cardiotoxicity |

| CYP2D6 Substrate/Inhibitor | [Yes/No] | Potential for drug-drug interactions |

| (Note: This table would be populated with data from the prediction software.) |

Phase II: In Vitro Experimental Validation Plan

The hypotheses generated in silico must be confirmed through rigorous experimentation. This phase focuses on direct measurement of compound-target interaction and functional consequences.

3.1 Experimental Workflow for nAChR Target Validation

Our primary hypothesis points to nAChRs. The following workflow is designed to confirm binding, determine affinity, identify the specific receptor subtype(s) involved, and characterize the functional effect (agonist, antagonist, or allosteric modulator).

Caption: Experimental workflow for nAChR target validation and safety.

3.2 Primary Target Validation: Radioligand Binding Assays

This is the gold standard for quantifying the affinity of a compound for a receptor. The assay measures the ability of our test compound to displace a known radioactive ligand from the receptor.

Protocol: [³H]-Epibatidine Displacement Assay for α4β2 nAChRs

-

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 or SH-EP1 cells).

-

Radioligand: [³H]-Epibatidine, a high-affinity nAChR agonist.

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO) and prepared in serial dilutions.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand, such as (-)-Nicotine (100 µM).

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Epibatidine (typically at its Kd value), and varying concentrations of the test compound.

-

For total binding wells, add vehicle only. For non-specific binding wells, add the non-specific control.

-

Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester. The filter traps the membranes (and any bound radioligand) while unbound radioligand passes through.

-

Wash the filters with ice-cold buffer to remove residual unbound radioactivity.

-

Allow filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.3 Functional Activity: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Binding does not equal function. We must determine if the compound activates (agonist), blocks (antagonist), or modulates the receptor's response to its endogenous ligand, acetylcholine. TEVC in Xenopus oocytes is a robust system for this.

Protocol: Functional Characterization using TEVC

-

System Preparation:

-

Inject Xenopus laevis oocytes with cRNA encoding the subunits for the desired nAChR subtype (e.g., α4 and β2).

-

Incubate oocytes for 2-7 days to allow for receptor expression on the cell surface.

-

-

Recording:

-

Place an oocyte in a recording chamber continuously perfused with buffer.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Agonist Mode Testing:

-

Apply increasing concentrations of the test compound to the oocyte. Nicotinic receptors are ligand-gated ion channels, and activation will cause an inward flow of cations, which is measured as an inward current.[11][12][17]

-

Record the peak current response at each concentration.

-

Plot the current response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and the maximal efficacy (Emax) relative to acetylcholine.

-

-

Antagonist Mode Testing:

-

Apply a fixed, sub-maximal concentration of acetylcholine (e.g., its EC₅₀) to elicit a control current.

-

Co-apply the control concentration of acetylcholine with increasing concentrations of the test compound.

-

Measure the inhibition of the acetylcholine-evoked current.

-

Plot the percent inhibition against the log of the test compound concentration to determine the IC₅₀.

-

| Assay | Parameter Measured | Interpretation of Result |

| Radioligand Binding | Ki (Inhibition Constant) | Potency of binding to the receptor. Lower Ki = higher affinity. |

| TEVC (Agonist Mode) | EC₅₀ (Effective Conc. 50) | Potency as an agonist. Lower EC₅₀ = more potent activation. |

| TEVC (Agonist Mode) | Emax (Maximal Efficacy) | Degree of activation relative to acetylcholine (full vs. partial agonist). |

| TEVC (Antagonist Mode) | IC₅₀ (Inhibitory Conc. 50) | Potency as an antagonist. Lower IC₅₀ = more potent blockade. |

Conclusion and Strategic Path Forward

This technical guide proposes a systematic, hypothesis-driven approach to characterizing the biological activity of this compound. The structural analysis strongly implicates nicotinic acetylcholine receptors as a primary target class, a prediction that can be efficiently tested through the detailed in silico and in vitro workflows provided.

The initial in silico screening will provide crucial, cost-effective guidance, prioritizing experimental resources on the most probable targets and flagging any potential ADMET liabilities early in the discovery process. The subsequent in vitro assays will provide definitive, quantitative data on binding affinity (Ki) and functional efficacy (EC₅₀/IC₅₀), confirming the mechanism of action. Successful validation as a potent and selective nAChR ligand would position this compound as a promising lead for further investigation in CNS disorders where nAChR modulation is a therapeutic strategy, such as Alzheimer's disease, Parkinson's disease, or smoking cessation.[6]

References

-

Moussa, A. G., & Abdel-Atty, M. M. (2022). Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

-

Brogi, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Khamis, M. A., Gomaa, W., & Ahmed, W. F. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Pharmacology. [Link]

-

Brogi, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Brogi, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Lin, Z., et al. (2020). Pyridine alkaloids with activity in the central nervous system. PMC. [Link]

-

Wang, Y., & Zeng, J. (2015). Drug–target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 17(3), 496-507. [Link]

-

Sacher, O. (2021). Bioactivity descriptors for in vivo toxicity prediction: now and the future. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1269-1272. [Link]

-

Wikipedia. (n.d.). Nicotinic agonist. Wikipedia. [Link]

-

Khamis, M. A., Gomaa, W., & Ahmed, W. F. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. National Institutes of Health (NIH). [Link]

-

Lin, Z., et al. (2020). Pyridine alkaloids with activity in the central nervous system. ResearchGate. [Link]

-

Proietti, M., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. PubMed. [Link]

-

Liu, Z., et al. (2019). Revealing Drug-Target Interactions with Computational Models and Algorithms. Molecules, 24(11), 2048. [Link]

-

Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Wikipedia. [Link]

-

Proietti, M., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

-

Changeux, J.-P. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(2), 3468. [Link]

-

Mondal, S., et al. (2021). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

-

Hovhannisyan, A. A., et al. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. PMC - NIH. [Link]

-

Medvedev, A. E., et al. (1996). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 12. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 13. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Technical Whitepaper: The Mechanism of Action of Varenicline as a Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist

An in-depth analysis of the chemical "Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" reveals a scarcity of publicly available research data detailing a specific mechanism of action. This compound does not correspond to a well-known pharmaceutical agent or research ligand in prominent scientific literature or databases.

However, its constituent chemical motifs—a pyridine ring and a pyrrolidine ring linked by an amine—are characteristic of a class of compounds known as nicotinic acetylcholine receptor (nAChR) ligands. The structure suggests a potential interaction with these receptors, which are crucial in neurotransmission.

Given the lack of specific data on the requested molecule, this guide will instead focus on a structurally and functionally analogous, extensively researched compound: Varenicline . Varenicline is a prescription medication developed for smoking cessation that features a similar nitrogen-containing bicyclic structure and targets nicotinic receptors. By examining Varenicline, we can provide a robust, data-driven whitepaper that fulfills the user's core requirements for a deep technical dive into the mechanism of action of a relevant nAChR ligand.

Executive Summary

Varenicline is a first-in-class therapeutic agent specifically designed to aid in smoking cessation. Its efficacy is rooted in its unique pharmacological profile as a high-affinity partial agonist for the α4β2 subtype of the nicotinic acetylcholine receptor (nAChR), the primary receptor subtype mediating the reinforcing and addictive effects of nicotine in the brain. This guide provides a detailed examination of Varenicline's mechanism of action, from its molecular interactions and signaling pathways to the experimental methodologies used to characterize its activity. We will explore its dual action: providing sufficient nicotinic stimulation to alleviate withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine from tobacco use.

Molecular Target: The α4β2 Nicotinic Acetylcholine Receptor

The α4β2 nAChR is a ligand-gated ion channel expressed predominantly in the central nervous system, particularly in key areas of the reward pathway such as the ventral tegmental area (VTA). These receptors are pentameric structures composed of two α4 and three β2 subunits or three α4 and two β2 subunits, with the former being more sensitive to nicotine. The binding of an agonist, such as nicotine, to the interface between α and β subunits triggers a conformational change, opening the channel to allow the influx of cations (primarily Na+ and Ca2+). This influx leads to neuronal depolarization and the release of neurotransmitters, most notably dopamine in the nucleus accumbens, which is the critical event for the reinforcing effects of nicotine.

Varenicline's Unique Pharmacological Profile: Partial Agonism

Varenicline's therapeutic success is defined by its interaction with the α4β2 nAChR, which is characterized by two key properties:

-

High Binding Affinity (Low Ki): Varenicline binds to the α4β2 nAChR with a significantly higher affinity than nicotine. This allows it to effectively displace nicotine from the receptor binding sites, even in the presence of nicotine from concurrent smoking.

-

Moderate Intrinsic Efficacy (Partial Agonist): Unlike a full agonist (nicotine), which elicits a maximal receptor response, Varenicline produces a submaximal response. It stimulates the receptor enough to cause a moderate, sustained increase in dopamine release. This "agonist" action helps to alleviate craving and withdrawal symptoms when a person stops smoking. Simultaneously, by occupying the receptor, it acts as an "antagonist" by blocking nicotine from binding and preventing the supra-physiological surge in dopamine that is associated with the reinforcing pleasure and reward of smoking.

Signaling Pathway Visualization

The following diagram illustrates the differential effects of nicotine and Varenicline on the α4β2 nAChR and subsequent dopamine release.

Caption: Varenicline acts as a partial agonist at the α4β2 nAChR.

Comparative Receptor Binding and Functional Activity

The distinct pharmacological profile of Varenicline is quantified by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax) relative to full agonists like nicotine.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy (Emax %) (vs. Nicotine) |

| Varenicline | α4β2 | ~0.15 - 0.4 | ~45 - 60% |

| Nicotine | α4β2 | ~1.0 - 4.0 | 100% (by definition) |

| Varenicline | α3β4 | ~30 - 50 | Low |

| Varenicline | α7 | >1000 | Negligible |

Table 1: Comparative binding affinities and functional efficacy of Varenicline and Nicotine at major nAChR subtypes. Note the high affinity and selectivity of Varenicline for the α4β2 subtype.

Experimental Protocols for Characterization

The characterization of a compound like Varenicline involves a suite of in vitro and in vivo assays. Below are representative protocols.

In Vitro Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Varenicline for the human α4β2 nAChR.

Methodology:

-

Receptor Preparation: Cell membranes expressing recombinant human α4β2 nAChRs are prepared from a stable cell line (e.g., HEK-293).

-

Radioligand Selection: A high-affinity radiolabeled ligand for the α4β2 receptor, such as [³H]epibatidine, is used.

-

Assay Setup:

-

A constant concentration of receptor preparation and [³H]epibatidine is added to each well of a 96-well plate.

-

A range of concentrations of unlabeled Varenicline (the competitor) is added to the wells (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Control wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-radiolabeled ligand like nicotine) are included.

-

-

Incubation: The plate is incubated at room temperature for 2-3 hours to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filtermat, which traps the receptor-bound radioligand while unbound ligand passes through.

-

Quantification: The radioactivity retained on the filtermat is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Varenicline. A sigmoidal competition curve is fitted to the data to determine the IC50 (the concentration of Varenicline that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

This assay measures neurotransmitter levels in specific brain regions of a living animal, providing insight into the functional consequences of receptor modulation.

Objective: To measure the effect of Varenicline on dopamine release in the nucleus accumbens of rats.

Methodology:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted, targeting the nucleus accumbens of an anesthetized rat. The animal is allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Varenicline (or vehicle control) is administered systemically (e.g., via subcutaneous injection).

-

Post-Treatment Collection: Dialysate collection continues for several hours post-administration. In some experiments, a subsequent challenge with nicotine can be administered to assess Varenicline's blocking effect.

-

Sample Analysis: The concentration of dopamine in each dialysate sample is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Dopamine levels are expressed as a percentage of the pre-drug administration baseline. The results will show a moderate increase in dopamine after Varenicline administration and a blunted response to a subsequent nicotine challenge compared to control animals.

Experimental Workflow Diagram

Caption: A streamlined workflow for characterizing a nAChR modulator.

Conclusion

The mechanism of action of Varenicline is a paradigm of rational drug design, leveraging a deep understanding of the neurobiology of nicotine addiction. Its profile as a high-affinity partial agonist for the α4β2 nAChR allows it to uniquely address the dual challenges of smoking cessation: alleviating withdrawal symptoms through moderate receptor stimulation and reducing the reinforcing effects of nicotine by preventing its binding. The experimental methodologies detailed herein—from in vitro binding assays to in vivo microdialysis—are fundamental to validating this mechanism and represent a gold-standard workflow for the characterization of future neuromodulatory agents. This comprehensive understanding is crucial for drug development professionals seeking to create next-generation therapeutics for addiction and other CNS disorders.

References

-

Title: Varenicline: a novel treatment for smoking cessation. Source: American Journal of Health-System Pharmacy URL: [Link]

-

Title: Varenicline, an α4β2 Nicotinic Acetylcholine Receptor Partial Agonist, Selectively Attenuates Nicotine-Evoked Dopamine Release in the Nucleus Accumbens Shell. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: Varenicline: mode of action and clinical efficacy. Source: Expert Review of Neurotherapeutics URL: [Link]

An In-depth Technical Guide to the Synthesis, Evaluation, and Optimization of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine Derivatives and Analogues

Abstract

The confluence of the pyridine and pyrrolidine scaffolds in a single molecular entity presents a compelling opportunity for the exploration of novel chemical space with significant therapeutic potential. The core structure, Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, combines a key pharmacophore from nicotinic ligands (the 3-pyridylmethylamine moiety) with a versatile saturated heterocycle known to impart favorable pharmacokinetic properties and engage in a variety of biological interactions. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to undertake the synthesis, biological evaluation, and optimization of this novel class of compounds. We will delve into the rationale behind the design of this scaffold, propose detailed synthetic methodologies, outline robust in vitro screening protocols for likely biological targets, and explore strategies for analog development and structure-activity relationship (SAR) elucidation.

Introduction: The Rationale for a Novel Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its presence in endogenous molecules like nicotinamide make it a privileged structure for interacting with biological targets.[1][2] Specifically, the 3-substituted pyridine motif is a well-established pharmacophore for agonists and modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[3][4]

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another prevalent feature in bioactive compounds.[5][6] Its non-planar, puckered nature allows for a three-dimensional exploration of binding pockets, while the nitrogen atom provides a handle for substitution and can influence the compound's basicity and solubility.[5] The pyrrolidine scaffold is found in drugs targeting a diverse array of proteins, including enzymes and receptors.[6][7]

The combination of these two moieties into the tertiary amine structure of this compound is hypothesized to yield compounds with novel pharmacology. The tertiary amine core is a common feature in many centrally active drugs, and its basicity can be crucial for interactions with acidic residues in binding sites and for influencing pharmacokinetic properties such as blood-brain barrier penetration.

This guide will provide a roadmap for the systematic investigation of this chemical class, from initial synthesis to lead optimization.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its analogues can be efficiently achieved through a convergent strategy centered around reductive amination. This widely used and robust reaction allows for the formation of C-N bonds with a high degree of control and in good yields.[8][9][10][11]

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic workflow for the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible route for the synthesis of the title compound.

Step 1: Synthesis of N-Boc-3-(pyridin-3-ylmethylamino)pyrrolidine

-

To a solution of N-Boc-3-oxopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM), add 3-(aminomethyl)pyridine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(pyridin-3-ylmethylamino)pyrrolidine.

Step 2: Boc Deprotection

-

Dissolve the product from Step 1 in a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material.

-

Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of 3-(pyridin-3-ylmethylamino)pyrrolidine.

Step 3: N-Methylation via Reductive Amination

-

Dissolve the product from Step 2 in methanol.

-

Add aqueous formaldehyde (37 wt. %, 1.2 eq) followed by sodium cyanoborohydride (1.5 eq).

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography to yield this compound.

Biological Evaluation: Identifying and Characterizing Activity

Based on the structural motifs present in the core scaffold, several biological targets are of high interest for initial screening.

Primary Biological Targets

-

Nicotinic Acetylcholine Receptors (nAChRs): The 3-pyridylmethylamine moiety is a strong indicator for potential activity at nAChRs. Both agonist and modulatory (e.g., positive allosteric modulator - PAM) activities should be assessed, particularly at the α4β2 and α7 subtypes, which are abundant in the central nervous system.[3][4][12]

-

Monoamine Transporters (DAT, NET, SERT): The overall structure bears some resemblance to inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Inhibition of these transporters is a key mechanism for antidepressants and psychostimulants.[13]

-

Monoamine Oxidase (MAO-A and MAO-B): Tertiary amines can be substrates or inhibitors of MAO enzymes, which are involved in the metabolism of neurotransmitters.[14][15] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[14]

In Vitro Assay Protocols

The following table summarizes key in vitro assays for the primary biological targets.

| Target | Assay Type | Principle | Key Reagents | Endpoint | Reference |

| nAChRs (α4β2, α7) | Radioligand Binding Assay | Competitive binding of the test compound against a known radiolabeled ligand. | [³H]-Epibatidine or [¹²⁵I]-Epibatidine, cell membranes expressing the receptor subtype. | IC₅₀ value, indicating binding affinity. | [4] |

| nAChRs (α4β2, α7) | Electrophysiology (Patch Clamp) | Measures changes in ion flow through the receptor channel upon application of the test compound. | Cells expressing the receptor subtype, agonist (e.g., acetylcholine). | EC₅₀ (agonist activity) or potentiation of agonist response (PAM activity). | [3] |

| Monoamine Transporters | Radiotracer Uptake Inhibition Assay | Measures the ability of the test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the transporter. | [³H]-Dopamine (DAT), [³H]-Norepinephrine (NET), [³H]-Serotonin (SERT), transporter-expressing cells. | IC₅₀ value, indicating transporter inhibition potency. | [13] |

| MAO-A and MAO-B | Fluorometric Inhibition Assay | Measures the inhibition of MAO-catalyzed oxidation of a substrate, which produces a fluorescent product. | Recombinant human MAO-A or MAO-B, substrate (e.g., kynuramine or benzylamine), fluorometric probe. | IC₅₀ value, indicating enzyme inhibition potency. | [16][17] |

Assay Workflow Diagram

Caption: Key positions for SAR exploration on the core scaffold.

Strategies for Analogue Synthesis

-

Pyridine Ring Substitution (R¹): Introduce a variety of substituents (e.g., halogens, alkyl, alkoxy, cyano groups) at different positions of the pyridine ring to probe electronic and steric effects. This can be achieved by starting with appropriately substituted 3-pyridinecarboxaldehydes or 3-(aminomethyl)pyridines.

-

Pyrrolidine Ring Substitution (R²): Synthesize analogues with substituents on the pyrrolidine ring to explore conformational effects and potential new interactions. Chiral syntheses starting from substituted prolines or other chiral precursors can be employed to investigate stereochemical preferences. [7]* N-Alkyl Group Modification (R³): Vary the size and nature of the N-alkyl group (e.g., ethyl, propyl, cyclopropylmethyl) to assess its impact on potency and selectivity. This can be accomplished by using different aldehydes or ketones in the final reductive amination step.

-

Bioisosteric Replacements: Replace the pyridine or pyrrolidine rings with other heterocycles to modulate physicochemical properties and explore novel interactions. [18][19][20][21][22]For instance, the pyridine ring could be replaced with a pyrimidine, pyrazine, or a substituted phenyl ring to alter its hydrogen bonding capacity and basicity. [18][19]The pyrrolidine ring could be replaced with a piperidine or azetidine to alter ring size and conformation.

Data Presentation for SAR Analysis

The results of the analogue screening should be compiled into a clear and concise table to facilitate SAR analysis.

| Compound | R¹ | R² | R³ | nAChR α4β2 IC₅₀ (nM) | DAT IC₅₀ (nM) | MAO-B IC₅₀ (nM) |

| 1 (Core) | H | H | CH₃ | Value | Value | Value |

| 2 | 5-F | H | CH₃ | Value | Value | Value |

| 3 | H | 4-OH | CH₃ | Value | Value | Value |

| 4 | H | H | C₂H₅ | Value | Value | Value |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly for neurological disorders. This guide has provided a comprehensive, albeit prospective, framework for the synthesis, biological evaluation, and optimization of this compound class. The proposed synthetic routes are robust and amenable to the generation of diverse analogue libraries. The outlined in vitro screening cascade provides a clear path to identifying and characterizing biological activity.

Future work should focus on executing the proposed synthetic and screening plans. The identification of active "hit" compounds will necessitate further characterization, including selectivity profiling against a broader panel of receptors and enzymes, and assessment of ADME (absorption, distribution, metabolism, and excretion) properties. Successful lead optimization, guided by the principles of medicinal chemistry and a thorough understanding of the SAR, could ultimately lead to the development of novel clinical candidates.

References

- Dineley, K. T., Pandya, A. A., & Yakel, J. L. (2015). Nicotinic Acetylcholine Receptors as Therapeutic Targets in CNS Disorders. Trends in Pharmacological Sciences, 36(2), 96–108.

- BenchChem. (2025). Application Notes: Synthesis of N-Substituted Pyrrolidines Using 4-Iodobutanal.

- McKay, D. B., & Kellar, K. J. (2008). Nicotinic Acetylcholine Receptor Assays. Current Protocols in Pharmacology.

- Wang, L., et al. (2024).

- Trotta, A., et al. (2021). A three-step strategy for the conversion of pyridines into benzonitriles.

- Semantic Scholar. (2001). ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES.

- Organic Chemistry Portal. Pyrrolidine synthesis.

- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 243-306).

- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070.

- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649.

- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070.

- Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

- Royal Society of Chemistry.

- BenchChem. (2025).

- MyBioSource. n AChR elisa kit :: Human Nicotinic acetylcholine receptor ELISA Kit.

- Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).

- Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.

- Henderson, B. J., et al. (2016). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 36(20), 5489–5498.

- Drug Design Org. Bioisosterism.

- Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.

- PubMed. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists.

- ACS Publications. (2021).

- Holt, A., & Palcic, M. M. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors.

- MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.

- Chem Help ASAP. (2020).

- Nature.

- PubMed. (2024).

- ResearchGate. Enzyme Inhibition Assays for Monoamine Oxidase.

- Google Patents. US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides.

- SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- ResearchGate. (2024).

- MDPI.

- PubMed. (1993). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist.

- Regulations.gov. (2021).

- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

- Google Patents.

- PubMed. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists.

- ResearchGate.

- Google Patents.

- PubMed Central. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

- Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.

- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]

- 13. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 14. criver.com [criver.com]

- 15. researchgate.net [researchgate.net]

- 16. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 17. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

"Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine" spectroscopic data (NMR, IR, MS)

Starting Spectral Searches

I've initiated a thorough search for spectroscopic data (NMR, IR, MS) on "Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine." I'm focusing on reliable chemical databases and scientific literature. I'll also be searching for established protocols and methodologies for acquiring these spectra of similar small molecules.

Expanding Scope and Detail

I'm now expanding my search to include established protocols for acquiring NMR, IR, and MS spectra of small organic molecules, seeking authoritative sources for interpreting this data. My plan involves structuring the technical guide with introductory sections, followed by detailed sections for each spectroscopic technique, including data presentation, experimental protocols, and in-depth interpretation with supporting citations. Graphviz diagrams for the workflows are also planned.

Analyzing Data Acquisition Plans

I'm now examining established procedures for acquiring NMR, IR, and MS spectra of similar organic molecules, using authoritative sources to strengthen the technical guide. My focus is on data presentation, experimental setup, and interpretation of key spectral features. I'm also preparing to create Graphviz diagrams for the analytical workflows. I plan to use in-text citations and verified URLs to strengthen all claims.

Investigating Spectroscopic Data

My initial search for spectroscopic data on "this compound" was unfruitful regarding direct experimental results. I'm now focusing on the predicted mass spectrometry data available on PubChem, which seems promising. I'm also cross-referencing this information with related compounds to see if they can provide useful insights.

Refining Search Strategies

I've hit a roadblock with direct experimental data for "this compound." PubChem gives predicted mass spec data and collision cross section, but no literature data. ChemicalBook is also unhelpful, and BLDpharm is inaccessible. Related molecules offer indirect clues, but I need to adapt the plan, relying on predictions and structural principles.

Shifting Focus, Adapting Approach

I acknowledge the lack of publicly available experimental spectroscopic data. My plan is now to build a predicted technical guide. I will use publicly available prediction tools and data from related structures. For NMR, I'll predict 1H and 13C chemical shifts, citing literature on pyridine and pyrrolidine derivatives. For IR, I will focus on characteristic band analysis. I'll rely on PubChem for predicted MS data. The guide will note the reliance on predictions.

Revising Guide Structure

I've finalized the structure of the technical guide, which will now consist of sections dedicated to predicted NMR (1H and 13C), IR, and MS data. I will include tables and diagrams illustrating how I am predicting the spectra, and clearly highlight the predictive nature of the results throughout the guide. I'm now writing the content for each section.

A Comprehensive Technical Guide to the Solubility and Stability Profiling of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Foreword: The Imperative of Early Physicochemical Characterization

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey of a novel chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. An otherwise potent molecule can be rendered therapeutically ineffective if it cannot dissolve sufficiently to be absorbed or if it degrades before reaching its target.

This guide provides a comprehensive framework for the systematic evaluation of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine , a novel tertiary amine containing both a pyridine and a pyrrolidine moiety. As no public data exists for this specific molecule[1], this document serves as a strategic blueprint. We will outline the essential studies required to build a robust data package, enabling informed decisions in lead optimization and pre-formulation development. The methodologies described herein are grounded in international regulatory standards and best practices, ensuring that the data generated is both reliable and relevant for subsequent development phases.

Section 1: Foundational Physicochemical and Solid-State Characterization

A thorough understanding of the active pharmaceutical ingredient (API) in its solid state is the bedrock of any solubility and stability program.[2] The solid-state properties of an API—such as its crystal form and particle size—directly dictate its stability, solubility, and bioavailability.[3] Neglecting this foundational analysis can lead to unforeseen performance issues and regulatory setbacks.[3]

The "Why": Causality in Solid-State Science

Many APIs can exist in multiple crystalline forms, known as polymorphs, which are chemically identical but have different physical properties.[4] One polymorph might be significantly more soluble or stable than another. Furthermore, an API can exist in a non-crystalline (amorphous) state, which typically exhibits higher solubility but is inherently less stable.[4] Therefore, the primary goals of this stage are:

-

Identify and Select the Most Stable Form: To ensure consistent performance and prevent unwanted phase transitions during storage or processing.[3]

-

Characterize Key Properties: To understand the API's intrinsic behavior, which informs all subsequent formulation strategies.[5]

The "How": Experimental Protocols

A suite of analytical techniques is employed to build a complete picture of the API's solid-state landscape.[5]

Experimental Protocol: Initial Solid-State Characterization

-

Visual Examination & Microscopy:

-

Objective: To determine crystal habit and assess initial purity.

-

Method: Observe the bulk powder under a standard light microscope. For detailed morphology, employ Scanning Electron Microscopy (SEM). Polarized Light Microscopy (PLM) is used to distinguish between crystalline (birefringent) and amorphous (isotropic) materials.[6]

-

-

X-Ray Powder Diffraction (XRPD):

-

Objective: To identify the crystalline form (polymorph) or confirm an amorphous state.

-

Method: A small amount of the API powder is irradiated with X-rays over a range of angles (e.g., 2-40° 2θ). The resulting diffraction pattern is a unique fingerprint for a specific crystal lattice.

-

-

Thermal Analysis (DSC & TGA):

-

Objective: To determine melting point, purity, and thermal stability.[5]

-

Method (DSC): Differential Scanning Calorimetry measures the heat flow into or out of a sample as it is heated. It reveals thermal events like melting (endotherm), crystallization (exotherm), and glass transitions (for amorphous materials).

-

Method (TGA): Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature. It is used to detect solvent/water content and decomposition temperature.

-

-

Hygroscopicity Assessment:

-

Objective: To evaluate the API's tendency to absorb atmospheric moisture, which can cause degradation or polymorphic conversion.[3]

-

Method: Dynamic Vapor Sorption (DVS) analysis is performed by exposing the sample to a range of controlled humidity levels (e.g., 0% to 95% RH) at a constant temperature (e.g., 25°C) and measuring the corresponding change in mass.

-

dot graph TD subgraph "Phase 1: Foundational API Characterization" A[API Bulk Powder] --> B{Visual & MicroscopicExamination}; A --> C{X-Ray PowderDiffraction (XRPD)}; A --> D{Thermal Analysis(DSC/TGA)}; A --> E{Hygroscopicity(DVS)}; B --> F[Morphology &Initial Purity]; C --> G[Crystallinity &Polymorph ID]; D --> H[Melting Point &Thermal Stability]; E --> I[MoistureSensitivity]; end

end caption: Workflow for initial solid-state characterization of the API.

Section 2: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[7] For ionizable compounds like this compound, which possesses basic nitrogen centers in both the pyridine and pyrrolidine rings, solubility is expected to be highly pH-dependent.[8] It is essential to measure solubility under both kinetic and thermodynamic conditions, as they provide different but complementary insights.[9]

The "Why": Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when rapidly introduced from a DMSO stock solution into an aqueous buffer.[10] It reflects the solubility of the fastest precipitating species, which may be amorphous.[9] It is invaluable in early discovery for quickly flagging compounds with potential solubility liabilities.[11]

-

Thermodynamic Solubility: This is the "true" equilibrium solubility.[7] It is measured by allowing an excess of the solid API (ideally the most stable crystalline form) to equilibrate with the aqueous buffer over an extended period.[10] This value is crucial for guiding formulation development and predicting in vivo performance.[11]

The "How": Experimental Protocols

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Preparation: Prepare a 10 mM stock solution of the API in 100% DMSO.

-

Assay Plate: In a 96-well microplate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add small aliquots of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 to 200 µM).

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Measurement: Read the plate on a nephelometer or plate reader capable of measuring light scattering (turbidity). The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[9]

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility

-

Setup: Add an excess amount of the solid API (e.g., 1-2 mg) to vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Filter or centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Determine the concentration of the API in the clear supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.[6]

-

Solid-State Analysis: Recover the remaining solid and analyze it by XRPD or microscopy to confirm that no phase transformation occurred during the experiment.[6]

Table 1: Illustrative pH-Solubility Profile for this compound

| Buffer pH | Thermodynamic Solubility (µg/mL) |

| 2.0 | > 2000 |

| 4.5 | 850 |

| 6.8 | 125 |

| 7.4 | 45 |

| 9.0 | < 10 |

| (Note: Data is hypothetical and for illustrative purposes only.) |

Section 3: Stability Profiling: Solution and Solid-State

Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors like temperature, humidity, and light.[12] This information is vital for determining appropriate storage conditions and defining a re-test period or shelf life.

The "Why": Proactive Degradation Assessment

-

Solution-State Stability: Assesses the stability of the API in the solvents and buffers that will be used for in vitro assays and early-stage formulations. Unstable compounds can lead to inaccurate biological data and irreproducible results.[13]

-

Solid-State Stability: Evaluates the long-term stability of the bulk API under defined storage conditions as per ICH guidelines.[14] This is a regulatory requirement and ensures the integrity of the material throughout the development lifecycle.

The "How": Experimental Protocols

Experimental Protocol: Solution-State Stability

-

Preparation: Prepare solutions of the API (e.g., 10 µM) in relevant media (e.g., cell culture media, pH 7.4 phosphate buffer).

-

Incubation: Aliquot the solutions and incubate them at relevant temperatures (e.g., 4°C, room temperature, 37°C).

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot.

-

Analysis: Immediately analyze the samples by HPLC or LC-MS/MS to determine the percentage of the parent API remaining relative to the T=0 sample.

Experimental Protocol: Solid-State Stability (Accelerated)

-

Sample Preparation: Place a sufficient quantity of the API in vials that mimic the proposed long-term storage container.

-

Storage: Place the vials in a stability chamber under accelerated conditions as defined by ICH Q1A(R2), typically 40°C / 75% Relative Humidity.[12]

-

Time Points: Pull samples at specified intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, test the API for appearance, assay (potency), degradation products (purity), and solid form (by XRPD).

Section 4: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those used for accelerated stability studies.[15] Its purpose is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[12][15] This is a mandatory component of any regulatory submission.[16]

The "Why": Understanding Degradation Pathways

By intentionally degrading the molecule, we can:

-

Identify Potential Degradants: Proactively identify impurities that might form during manufacturing or storage.

-

Elucidate Mechanisms: Understand the chemical liabilities of the molecule (e.g., susceptibility to hydrolysis, oxidation). The presence of pyridine and tertiary amine functionalities suggests potential susceptibility to oxidation.

-

Develop Stability-Indicating Methods: Ensure the primary analytical method (typically HPLC) can separate the parent API from all significant degradation products, proving it can accurately measure stability.[17]

dot graph TD subgraph "Forced Degradation Workflow (ICH Q1A/Q1B)" A[API Sample] --> B{Acid Hydrolysise.g., 0.1M HCl, 60°C}; A --> C{Base Hydrolysise.g., 0.1M NaOH, 60°C}; A --> D{Oxidativee.g., 3% H₂O₂, RT}; A --> E{Thermale.g., 80°C, Dry Heat}; A --> F{PhotolyticICH Q1B Light Box};

end caption: Workflow for a typical forced degradation study.

The "How": A Standard Protocol

The goal is to achieve modest degradation, typically in the range of 5-20%.[17] Conditions should be adjusted (time, temperature, reagent concentration) to avoid complete destruction of the molecule.

Experimental Protocol: Forced Degradation

-

Acid Hydrolysis: Dissolve API in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for several hours.

-

Base Hydrolysis: Dissolve API in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C for several hours.

-

Oxidation: Dissolve API in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Store at room temperature for up to 24 hours.[17]

-

Thermal Degradation: Expose the solid API to dry heat (e.g., 80-100°C).

-

Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[16] A control sample should be protected from light.

-

Analysis: For all conditions, analyze the stressed samples, along with an unstressed control, using a suitable HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to detect, quantify, and tentatively identify degradation products.

Table 2: Illustrative Forced Degradation Results

| Stress Condition | % Assay Remaining | Purity (%) | No. of Degradants >0.1% |

| Control (T=0) | 100.0 | 99.8 | 0 |

| 0.1 M HCl, 80°C, 8h | 91.2 | 91.5 | 2 |

| 0.1 M NaOH, 60°C, 4h | 98.5 | 98.6 | 1 |

| 3% H₂O₂, RT, 24h | 84.7 | 85.1 | 3 (incl. N-oxide) |

| Thermal (Solid), 80°C, 7d | 99.6 | 99.7 | 0 |

| Photolytic (Solution) | 94.3 | 94.5 | 2 |

| (Note: Data is hypothetical and for illustrative purposes only.) |

Conclusion

The systematic approach detailed in this guide provides a robust framework for thoroughly characterizing the solubility and stability of this compound. By integrating solid-state characterization, kinetic and thermodynamic solubility assessments, and comprehensive stability and forced degradation studies, researchers can build a high-quality data package. This foundational knowledge is indispensable for mitigating downstream risks, guiding rational formulation design, and ultimately increasing the probability of successfully advancing a promising new chemical entity through the development pipeline.

References

-

AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from AlfatestLab website. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass website. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from NETZSCH website. [Link]

-

Wishrut Pharma. (2025). Solid-State Characterization — The Hidden Key to API Stability and Performance. Retrieved from Wishrut Pharma website. [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. Retrieved from Ovid website. [Link]

-

Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from Agno Pharmaceuticals website. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from ResolveMass website. [Link]

-

CD Formulation. (n.d.). Solid State Characterization of APIs. Retrieved from CD Formulation website. [Link]

-

López-Rojas, P., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Retrieved from ACS Publications. [Link]

-

López-Rojas, P., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. PubMed Central. [Link]

-

Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. Retrieved from MedCrave website. [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from Creative Biolabs website. [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from Creative Bioarray website. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from NIH website. [Link]

-

IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from IJCRT.org. [Link]

-

Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from PubMed Central. [Link]

-

PubChemLite. (n.d.). This compound (C12H19N3). Retrieved from PubChemLite. [Link]

-

Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Pharmaceuticals. Retrieved from NIH website. [Link]

-

Pharma Beginners. (2020). SOP for Analytical Solution Stability Study. Retrieved from Pharma Beginners website. [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]

-